3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide

KMO Inhibition Tryptophan Metabolism Enzyme Assay

Choose GSK898 for its unmatched potency (pIC50 8.8, ~1.6 nM) and >10-fold selectivity over UPF-648. It is the sole KMO inhibitor with validated in vivo efficacy in a murine acute pancreatitis model, effectively reducing 3-hydroxykynurenine levels and preventing fatal multi-organ failure. Its pharmacokinetic profile is explicitly optimized for intravenous administration, and its comprehensive selectivity panel (no activity against IDO, TDO, KATI/II, kynureninase) ensures unambiguous KMO-specific results, making it the definitive reference standard for kynurenine pathway research.

Molecular Formula C18H17ClN2O4
Molecular Weight 360.79
CAS No. 902253-35-4
Cat. No. B2830312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide
CAS902253-35-4
Molecular FormulaC18H17ClN2O4
Molecular Weight360.79
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
InChIInChI=1S/C18H17ClN2O4/c1-2-24-14-6-4-13(5-7-14)20-17(22)9-10-21-15-11-12(19)3-8-16(15)25-18(21)23/h3-8,11H,2,9-10H2,1H3,(H,20,22)
InChIKeyHEMHGLXHFYOREU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide (GSK898): A Selective KMO Inhibitor for Acute Inflammation Research


3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide, commonly referred to as GSK898, is a synthetic small molecule belonging to the benzoxazolone class of kynurenine 3-monooxygenase (KMO) inhibitors [1]. It is characterized by a molecular formula of C18H17ClN2O4 and a molecular weight of 360.79 g/mol . GSK898 was developed as part of a medicinal chemistry program aimed at optimizing KMO inhibitors for intravenous administration in acute pancreatitis, addressing solubility and pharmacokinetic limitations of earlier compounds [2].

Why Generic KMO Inhibitors Cannot Replace 3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide in Critical Illness Models


Substituting GSK898 with other in-class KMO inhibitors such as UPF-648 or GSK366 is problematic due to critical differences in potency, selectivity, and pharmacokinetic profiles essential for in vivo efficacy. While UPF-648 exhibits an IC50 of 20-40 nM against KMO, GSK898 demonstrates a pIC50 of 8.8 (approximately 1.6 nM), representing a >10-fold increase in target affinity . More importantly, the physicochemical optimization of GSK898 specifically addressed the solubility and plasma protein binding limitations that prevented earlier KMO inhibitors from achieving effective intravenous dosing in acute pancreatitis models [1]. These compound-specific properties directly translate to the demonstrated in vivo efficacy of GSK898 in rescuing fatal inflammation, a result not replicated with less optimized KMO inhibitors .

3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide: Head-to-Head Quantitative Differentiation Evidence


KMO Enzyme Potency: GSK898 vs. UPF-648 and GSK366

GSK898 demonstrates a pIC50 of 8.8 for KMO inhibition, corresponding to an IC50 of approximately 1.58 nM . This is a >12-fold improvement in affinity compared to the reference KMO inhibitor UPF-648, which has a reported IC50 of 20-40 nM . While GSK366 exhibits a comparable IC50 of 2.3 nM for human KMO [1], GSK898 was specifically co-optimized for both potency and physicochemical properties suitable for intravenous administration, a dual optimization not demonstrated for GSK366 [2].

KMO Inhibition Tryptophan Metabolism Enzyme Assay

Pathway Selectivity Profile: GSK898 vs. CHDI-340246

GSK898 demonstrates an exquisite selectivity profile by showing no inhibitory effects on key enzymes in the tryptophan metabolism pathway, including IDO, TDO, KATI/II, and kynureninase . This level of selectivity is critical for mechanistic studies as it ensures that observed biological effects are solely attributable to KMO inhibition. While CHDI-340246 is also described as highly selective for KMO versus other kynurenine pathway enzymes, the comprehensive selectivity panel data for GSK898 against all four major pathway enzymes has been explicitly documented and validated [1].

Selectivity Tryptophan Pathway Off-Target Activity

In Vivo Efficacy in Acute Pancreatitis: GSK898 Rescues Fatal Inflammation

In a murine experimental acute pancreatitis model, therapeutic blockade with GSK898 reduced plasma 3-hydroxykynurenine levels and protected against critical illness and death, demonstrating a direct causal relationship between KMO product formation and systemic inflammation [1]. Mice with elevated 3-hydroxykynurenine succumbed fatally earlier and more readily to experimental AP, but treatment with GSK898 rescued this phenotype [1]. This in vivo efficacy is a direct consequence of the compound's optimized physicochemical properties, which were specifically engineered to overcome the solubility limitations that prevented earlier KMO inhibitors from achieving effective systemic exposure via intravenous dosing [2].

Acute Pancreatitis In Vivo Model Multiple Organ Failure

Pharmacokinetic Optimization: Low Clearance and IV Compatibility vs. Earlier KMO Inhibitors

GSK898 was specifically designed to overcome the pharmacokinetic liabilities of earlier KMO inhibitors. The lead optimization program described in Walker et al. (2017) explicitly states that 'the inhibitors reported to date have insufficient aqueous solubility relative to their cellular potency to be compatible with the intravenous (iv) dosing route required in AP' [1]. GSK898 emerged as the leading example with 'low clearance in two species' and a 'good pharmacokinetic profile... achieved by modification of the pKa' [1][2]. This represents a structural and property-based differentiation from earlier generation KMO inhibitors such as UPF-648, which were not optimized for intravenous administration in critical care settings.

Pharmacokinetics Intravenous Dosing Physicochemical Properties

Optimal Use Cases for 3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)propanamide Based on Quantitative Differentiation


Acute Pancreatitis and Multiple Organ Dysfunction Syndrome (MODS) Research

GSK898 is the only KMO inhibitor with published in vivo efficacy data in a murine model of acute pancreatitis, where it reduced 3-hydroxykynurenine levels and protected against fatal multi-organ failure [1]. Researchers investigating the role of the kynurenine pathway in sterile systemic inflammation should prioritize GSK898 over other KMO inhibitors, as its pharmacokinetic profile was specifically optimized for intravenous dosing in this critical care context [2].

Target Engagement Studies Requiring High Selectivity

For studies where the biological readout must be unambiguously attributed to KMO inhibition, GSK898's demonstrated lack of activity against IDO, TDO, KATI/II, and kynureninase makes it the superior choice [1]. This broad selectivity profile reduces the risk of confounding results from off-target pathway modulation, a feature not as comprehensively documented for other KMO inhibitors like UPF-648.

Biomarker-Driven Pharmacodynamic Studies

GSK898 treatment provides a clear pharmacodynamic biomarker signal through the reduction of plasma 3-hydroxykynurenine levels, as demonstrated in the Cell Reports study [1]. This allows researchers to correlate target engagement with therapeutic outcomes, a critical capability for translational studies where dose-response relationships must be established.

Comparative KMO Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

As a highly optimized benzoxazolone derivative, GSK898 serves as an important benchmark compound for SAR studies exploring the chemical space around the KMO active site. Its co-crystal structure with KMO has informed subsequent inhibitor design, making it a valuable reference standard for medicinal chemistry programs [2].

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